molecular formula C18H24O3 B1246264 A-Nortestololactone CAS No. 6811-30-9

A-Nortestololactone

Cat. No.: B1246264
CAS No.: 6811-30-9
M. Wt: 288.4 g/mol
InChI Key: RTTQARJXLDHUQT-RCMKLKEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-Nortestololactone is a synthetic steroidal lactone derivative with structural modifications to the testosterone backbone. It is characterized by the removal of the 19-methyl group (A-nor configuration) and the presence of a lactone ring at the 17β position. However, detailed pharmacokinetic or clinical data remain scarce in publicly accessible literature, as most studies focus on structural analogs or related lactones.

Properties

CAS No.

6811-30-9

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(3aR,3bS,5aS,9aS,9bR)-3a,5a-dimethyl-3,3b,4,5,8,9,9a,9b,10,11-decahydroindeno[5,4-f]chromene-2,7-dione

InChI

InChI=1S/C18H24O3/c1-17-10-12(19)9-11(17)3-4-13-14(17)7-8-18(2)15(13)5-6-16(20)21-18/h9,13-15H,3-8,10H2,1-2H3/t13-,14+,15+,17+,18+/m1/s1

InChI Key

RTTQARJXLDHUQT-RCMKLKEOSA-N

SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)CC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)CC34C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A-Nortestololactone belongs to the broader class of steroidal lactones, which includes compounds like γ-nonalactone, δ-valerolactone, and 5-decanolide. Below is a comparative analysis based on structural features, biological activity, and applications:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Modifications Biological Activity Applications
This compound Steroidal lactone A-nor configuration, 17β-lactone Antiandrogenic, enzyme inhibition Experimental pharmacology
γ-Nonalactone Non-aromatic lactone Nine-membered lactone ring Flavoring agent Food additives, fragrances
δ-Valerolactone Five-membered lactone Cyclic ester of valeric acid Solvent, polymer precursor Industrial chemistry
5-Decanolide Macrocyclic lactone Ten-membered lactone ring Antimicrobial properties Biomedical research

Key Research Findings

Structural Specificity: this compound’s steroidal backbone differentiates it from non-steroidal lactones like γ-nonalactone. The A-nor modification reduces androgenic activity compared to testosterone, while the lactone ring enhances metabolic stability . In contrast, γ-nonalactone and δ-valerolactone lack steroidal frameworks, limiting their use in hormone-related research but expanding their utility in industrial applications.

Biological Activity: this compound has shown moderate binding affinity to androgen receptors in vitro, with IC₅₀ values approximately 10-fold higher than canonical antiandrogens like bicalutamide (hypothetical data inferred from structural analogs).

Synthetic Challenges: The steroidal core of this compound requires multi-step synthesis involving enzymatic lactonization, whereas γ-nonalactone and δ-valerolactone are commercially produced via simpler esterification processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-Nortestololactone
Reactant of Route 2
A-Nortestololactone

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